molecular formula C5H9Br2N3O B2920521 2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide CAS No. 2174001-56-8

2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide

Cat. No.: B2920521
CAS No.: 2174001-56-8
M. Wt: 286.955
InChI Key: OBOBBCHUWNAEGW-UHFFFAOYSA-N
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Description

2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide is a brominated heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a bromine atom at position 3 and a propan-2-amine group at position 5, stabilized as a hydrobromide salt. The bromine atom enhances electrophilic reactivity, making it a candidate for nucleophilic substitution reactions, while the hydrobromide counterion improves solubility in polar solvents.

Properties

IUPAC Name

2-(3-bromo-1,2,4-oxadiazol-5-yl)propan-2-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3O.BrH/c1-5(2,7)3-8-4(6)9-10-3;/h7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBOBBCHUWNAEGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=NC(=NO1)Br)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9Br2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide typically involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient production of the compound without the need for protective groups. The reaction scope includes various amidoximes and isatoic anhydrides with different substituents.

Chemical Reactions Analysis

2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can be carried out using common reducing agents to yield different reduced forms of the compound.

    Substitution: The bromine atom in the oxadiazole ring can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting various biochemical processes. For example, it has been shown to inhibit human carbonic anhydrase isoforms, which are related to cancer therapy . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Oxadiazole Derivatives

Compound Name Molecular Formula CAS No. Substituent (Oxadiazole) Counterion Molecular Weight (g/mol) Purity Key Applications
2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide C₅H₉Br₂N₃O* - 3-Bromo HBr ~287 (estimated) - Potential intermediate in bromine substitution reactions
2-(1,2,4-Oxadiazol-5-yl)propan-2-amine trifluoroacetic acid C₇H₁₀F₃N₃O₃ 1909337-38-7 None CF₃COOH 241.17 ≥95% Pharmaceutical, agrochemical, and material science R&D
2-(3-Methyl-1,2,4-oxadiazol-5-yl)propan-2-amine hydrochloride C₆H₁₂ClN₃O 1628721-47-0 3-Methyl HCl 177.5 99–99.999% Life science research (e.g., ligand synthesis)
2-Bromo-6-phenylimidazo[2,1-b][1,3,4]thiadiazole C₁₀H₇BrN₄S - Bromine (thiadiazole) None ~303.16 - Model for bromine substitution reactivity

*Estimated molecular formula and weight based on structural analogy.

Structural and Functional Differences

  • Bromine vs. Methyl/No Substituent: The target compound’s 3-bromo group increases electrophilicity compared to the 3-methyl analog , enhancing reactivity in cross-coupling or substitution reactions. This contrasts with the trifluoroacetic acid derivative, which lacks a halogen, favoring stability in polar environments .
  • Counterion Effects : The hydrobromide salt likely offers superior aqueous solubility relative to the hydrochloride and trifluoroacetic acid salts , critical for biological assays.
  • Heterocycle Core : Unlike the thiadiazole analog in , the oxadiazole core in the target compound may confer distinct electronic properties, influencing binding affinity in drug design.

Biological Activity

2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide, with the CAS number 2174001-56-8, is a compound that has garnered attention for its diverse biological activities. The oxadiazole moiety is known for its pharmacological potential, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound based on various studies and findings.

The molecular formula of 2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide is C5H9Br2N3OC_5H_9Br_2N_3O, with a molecular weight of 286.95 g/mol. Its structure includes a brominated oxadiazole ring, which is pivotal in its biological interactions.

PropertyValue
CAS Number2174001-56-8
Molecular FormulaC₅H₉Br₂N₃O
Molecular Weight286.95 g/mol
Purity95% (typical)

Anticancer Activity

Research has shown that oxadiazole derivatives exhibit significant anticancer properties. A study highlighted that compounds derived from the oxadiazole framework demonstrated cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures to 2-(3-Bromo-1,2,4-oxadiazol-5-yl)propan-2-amine hydrobromide have shown IC50 values as low as 1.143 µM against renal cancer cells and approximately 2.76 µM against ovarian cancer cells .

Table 1: Anticancer Activity of Related Oxadiazole Compounds

CompoundCell LineIC50 (µM)
Oxadiazole Derivative ARenal Cancer1.143
Oxadiazole Derivative BOvarian Cancer2.76
Oxadiazole Derivative CColon Adenocarcinoma9.27

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have also been extensively studied. In vitro evaluations revealed that certain derivatives exhibited significant antibacterial activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.22 to 0.25 µg/mL .

Table 2: Antimicrobial Activity of Oxadiazole Derivatives

CompoundPathogenMIC (µg/mL)
Oxadiazole Derivative DStaphylococcus aureus0.22
Oxadiazole Derivative EEscherichia coli0.25

Anti-inflammatory Activity

Studies have indicated that oxadiazole derivatives possess anti-inflammatory properties as well. For example, in vivo tests demonstrated a significant reduction in paw edema in carrageenan-induced models when treated with oxadiazole compounds .

The biological activity of oxadiazoles is often linked to their ability to inhibit key enzymes and pathways involved in disease processes. For instance:

  • Histone Deacetylases (HDACs) : Inhibition can lead to altered gene expression patterns beneficial for cancer treatment.
  • Carbonic Anhydrase : Inhibition may contribute to antimicrobial effects by disrupting pH homeostasis in bacteria.

Case Studies

A notable case study focused on the synthesis and evaluation of a series of oxadiazole derivatives where one specific derivative was shown to significantly enhance antitumor activity compared to its predecessors . This study underscores the importance of structural modifications in enhancing biological efficacy.

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